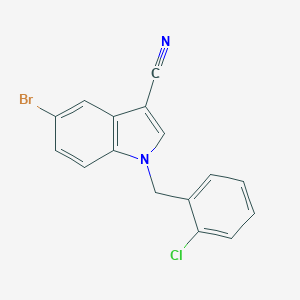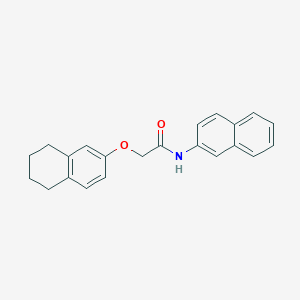![molecular formula C22H24N4O4 B297506 N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297506.png)
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide, also known as DMABN, is a synthetic compound that has been shown to have potential applications in scientific research. This compound belongs to the class of hydrazone derivatives, which have been studied extensively for their biological activities. In
作用機序
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide exerts its biological effects through a mechanism that involves the inhibition of certain enzymes and signaling pathways. Specifically, N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these enzymes, N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide may have potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Biochemical and Physiological Effects:
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is able to inhibit the growth of cancer cells, as well as the production of inflammatory mediators. In vivo studies have shown that N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is able to reduce inflammation and tumor growth in animal models. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal strains.
実験室実験の利点と制限
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to have a wide range of biological activities, making it a versatile compound for use in a variety of experiments. However, the limitations of N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. One direction is to further explore its potential as an anti-inflammatory agent and its ability to inhibit the activity of COX-2. Another direction is to investigate its potential as a therapeutic agent for cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide and its potential toxicity. Overall, N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has great potential for use in scientific research and may have future applications in the development of novel therapeutics.
合成法
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide can be synthesized through a multi-step process involving the condensation of 3,4-dimethylaniline with 2-bromoacetylacetone, followed by the reaction with 2-(2-formylphenyl)hydrazinecarboxamide in the presence of a base. The resulting product is then coupled with 2-(2-hydroxyphenyl)benzaldehyde to form N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
科学的研究の応用
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the activity of certain enzymes involved in cancer progression. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal strains.
特性
製品名 |
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide |
|---|---|
分子式 |
C22H24N4O4 |
分子量 |
408.4 g/mol |
IUPAC名 |
N//'-[(E)-[2-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-prop-2-enyloxamide |
InChI |
InChI=1S/C22H24N4O4/c1-4-11-23-21(28)22(29)26-24-13-17-7-5-6-8-19(17)30-14-20(27)25-18-10-9-15(2)16(3)12-18/h4-10,12-13H,1,11,14H2,2-3H3,(H,23,28)(H,25,27)(H,26,29)/b24-13+ |
InChIキー |
YJACNQNBIAWKFJ-ZMOGYAJESA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2/C=N/NC(=O)C(=O)NCC=C)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NCC=C)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)
![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)
